17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a synthetic organic compound characterized by its complex structure and unique functional groups. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a steroidal precursor.
Ethynylation: Introduction of the ethynyl group at the 17th position using ethynyl magnesium bromide.
Trimethylsilylation: Protection of the hydroxyl group at the 17th position with trimethylsilyl chloride.
Cyclization: Formation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 17-Ethynyl-13-methyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- 17-Acetyl-6,10,13-trimethyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Uniqueness
17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is unique due to its trimethylsilyloxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C23H32O2Si |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H32O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,7,9,15,18-21H,8,10-14H2,2-5H3 |
InChI Key |
XUMYPJFULCJTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O[Si](C)(C)C |
Origin of Product |
United States |
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